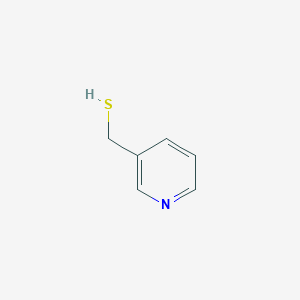

3-Pyridinemethanethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-3-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXKCLHOVPXMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170092 | |

| Record name | 3-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17617-05-9 | |

| Record name | 3-Pyridinemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyridin-3-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGR16Z02P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Pyridinemethanethiol chemical structure and properties

An In-Depth Technical Guide to 3-Pyridinemethanethiol: Structure, Properties, and Applications

Abstract

This compound, also known as 3-(mercaptomethyl)pyridine, is a bifunctional organic compound featuring a pyridine ring and a thiol group. This unique combination of a nucleophilic sulfur center and an electron-deficient aromatic system makes it a highly versatile building block in synthetic chemistry. Its utility spans from the synthesis of complex active pharmaceutical ingredients (APIs) to applications in materials science. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound (CAS No: 17617-05-9) is structurally composed of a pyridine ring substituted at the 3-position with a methylene (-CH₂-) bridge connected to a thiol (-SH) group.[1] This achiral molecule possesses both a nucleophilic thiol and a basic nitrogen atom within the aromatic ring, conferring upon it a distinct set of chemical characteristics.[2] The compound typically presents as a colorless to pale yellow liquid with a characteristic strong thiol odor.[1] Its polarity allows for solubility in polar organic solvents like ethanol and dimethylformamide, though it is not readily soluble in water.[3]

The molecule's identity and key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NS | [2] |

| Molecular Weight | 125.19 g/mol | [2] |

| CAS Number | 17617-05-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 121 °C @ 13-15 Torr | [3] |

| Flash Point | 93.7 °C | [3] |

| Refractive Index | 1.571 | [3] |

| pKa | 8.79 ± 0.10 (Predicted) | [3] |

| SMILES | C(S)C1=CC=CN=C1 | [1] |

| InChI Key | MBXKCLHOVPXMCJ-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization Profile

Note: Experimentally verified spectra for this compound are not consistently available in public spectroscopic databases. The following analysis is based on established principles of spectroscopy and comparison with structurally related compounds to provide an expected characterization profile.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the pyridine ring protons, the methylene protons, and the thiol proton.

-

Pyridine Ring Protons (δ 7.0-8.6 ppm): Due to the substitution at the 3-position, four unique signals are expected in the aromatic region. The proton at C2 (adjacent to N) will be the most downfield, likely appearing as a doublet or singlet-like peak around δ 8.5-8.6 ppm. The proton at C6 will also be downfield (approx. δ 8.4-8.5 ppm). The protons at C4 and C5 will be more upfield, appearing in the δ 7.2-7.8 ppm range, with coupling patterns dictated by their relationship to each other and the other ring protons.

-

Methylene Protons (-CH₂-) (δ ~3.7 ppm): A singlet integrating to 2H is expected for the methylene group. Its position is influenced by the adjacent electron-withdrawing pyridine ring and the sulfur atom.

-

Thiol Proton (-SH) (δ ~1.7 ppm): A broad singlet or a triplet (if coupled to the methylene protons) integrating to 1H is anticipated for the thiol proton. The chemical shift and appearance can vary significantly with concentration, solvent, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display six unique carbon signals.

-

Pyridine Ring Carbons (δ 120-150 ppm): Five distinct signals are expected. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield (δ ~148-150 ppm). The substituted carbon (C3) and the other ring carbons (C4, C5) will appear in the δ 123-140 ppm range.

-

Methylene Carbon (-CH₂-) (δ ~30-35 ppm): A single signal is expected for the aliphatic methylene carbon.

FTIR Spectroscopy

The infrared spectrum provides confirmation of key functional groups.

-

S-H Stretch: A weak, sharp absorption band is expected in the region of 2550-2600 cm⁻¹. The weakness of this peak is characteristic of thiols.

-

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the pyridine ring.

-

C=N and C=C Stretch: A series of medium to strong bands in the 1400-1610 cm⁻¹ region correspond to the stretching vibrations of the aromatic pyridine ring.

-

C-H Bends: Out-of-plane C-H bending vibrations for the substituted pyridine ring will appear in the 690-900 cm⁻¹ region.

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 125. The fragmentation pattern would likely involve:

-

Loss of SH radical: A peak at m/z = 92 [M - SH]⁺, corresponding to the pyridin-3-ylmethyl cation. This is often a prominent fragmentation pathway for benzyl-type thiols.

-

Formation of Tropylium-type ion: The pyridin-3-ylmethyl cation (m/z 92) may rearrange to a more stable pyridinium analogue of the tropylium ion.

-

Loss of CH₂S: Cleavage of the entire side chain could lead to a fragment corresponding to the pyridine radical cation at m/z = 78.

Synthesis and Reactivity

Synthesis

While several routes exist, a highly efficient and practical two-step procedure has been developed starting from substituted 3-iodopyridines, which is suitable for gram-scale synthesis with high purity. This method utilizes a copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis.

Experimental Protocol: Synthesis from 3-Iodopyridine

-

Step 1: Synthesis of S-(pyridin-3-yl)methyl benzothioate

-

To a reaction flask containing 3-iodopyridine (0.1 mol) in toluene (150 mL), add 1,10-phenanthroline (3.6 g), copper(I) iodide (2.0 g), diisopropylethylamine (DIPEA, 30 mL), and thiobenzoic acid (14 mL) with stirring.

-

Purge the flask with an inert gas (e.g., argon).

-

Heat the reaction mixture to 80–100 °C for 12–16 hours.

-

After cooling to room temperature, add hexane (150 mL).

-

Purify the mixture via column chromatography on silica gel, eluting with a toluene/hexane gradient to yield the intermediate thioester.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the thioester intermediate from Step 1 in methanol (approx. 10 mL per 1 g of thioester).

-

Add dry potassium carbonate (K₂CO₃, ~1.4 molar equivalents) to the solution.

-

Stir the mixture for 1 hour at room temperature (25 °C).

-

Remove methanol under reduced pressure. Dissolve the residue in water and wash twice with dichloromethane to remove organic impurities.

-

Acidify the aqueous layer to pH 5 with a suitable acid (e.g., HCl) and extract the product with dichloromethane.

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield pure this compound.

-

Reactivity

The reactivity of this compound is dominated by the thiol group and the electron-deficient nature of the pyridine ring.

3.2.1. Oxidation of the Thiol Group Thiols are readily oxidized to form disulfides. This is a common and often unavoidable side reaction if the compound is handled in the presence of air or other oxidants. This transformation is crucial in biological systems and is a key reaction in synthetic chemistry.

This oxidation can be intentional, using mild oxidizing agents like iodine or hydrogen peroxide, or it can occur slowly upon storage in air. This highlights the need for proper handling and storage under an inert atmosphere to maintain the integrity of the thiol.[4]

3.2.2. Nucleophilic Reactivity The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (Py-CH₂-S⁻). It readily participates in nucleophilic substitution (Sₙ2) reactions with alkyl halides and other electrophiles to form thioethers. This reaction is fundamental to its application as a building block.

Furthermore, the pyridine ring itself, being electron-deficient, can undergo nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present at the 2- or 4-positions. While the parent this compound does not have such a leaving group, this latent reactivity is a key consideration for medicinal chemists looking to further functionalize the scaffold. The addition of a nucleophile is favored at these positions because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5]

Applications in Research and Drug Development

Synthesis of Proton Pump Inhibitors (PPIs)

This compound and its derivatives are critical intermediates in the synthesis of several major pharmaceutical agents, particularly proton pump inhibitors (PPIs) used to treat acid-reflux disorders. Drugs like omeprazole and lansoprazole are built by coupling a substituted pyridine moiety with a benzimidazole core via a thioether linkage, which is subsequently oxidized to a sulfoxide.[6]

The thiol of a pyridinemethanethiol derivative acts as the nucleophile, displacing a leaving group (typically a halogen) on the benzimidazole ring to form the key thioether precursor.

This synthetic strategy underscores the importance of this compound as a scaffold, allowing for the precise installation of the sulfur-containing bridge that is essential for the biological activity of these blockbuster drugs.

Corrosion Inhibition

Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors. Pyridine derivatives, including those with thiol groups, have been investigated for their ability to protect metals such as brass in highly acidic environments.[7] The proposed mechanism involves the adsorption of the inhibitor molecule onto the metal surface. The lone pair electrons on the sulfur and nitrogen atoms can coordinate with vacant d-orbitals of the metal atoms, forming a protective film that shields the metal from the corrosive medium.[7] This application is of significant interest in industrial processes like acid pickling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[3]

-

Hazards: The compound is an irritant. Vapors can be harmful if inhaled, and it can cause skin and eye irritation upon contact. Thiols are known for their strong, unpleasant odors.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Due to its sensitivity to oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Recommended storage is in a cool, dry place, often refrigerated (2-8°C).[4]

-

Fire Safety: The compound has a flash point of 93.7°C and can form explosive mixtures with air at elevated temperatures. Keep away from open flames and sources of ignition.[3]

References

- 1. CAS 17617-05-9: this compound | CymitQuimica [cymitquimica.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 17617-05-9|this compound|BLD Pharm [bldpharm.com]

- 5. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 6. 2-Pyridinemethanethiol | C6H7NS | CID 256071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Mercaptomethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways to 3-(mercaptomethyl)pyridine, a crucial building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the practical and mechanistic aspects of three core synthetic strategies. Each pathway is presented with detailed, step-by-step experimental protocols, a critical analysis of the underlying chemical principles, and a comparative summary of key performance indicators. The synthesis routes detailed herein commence from readily available precursors: 3-picolyl chloride and 3-pyridinemethanol. The methodologies covered include nucleophilic substitution with a thioacetate precursor followed by hydrolysis, direct conversion of an alcohol to a thiol via a thioacetate intermediate using the Mitsunobu reaction, and a classical approach involving activation of the alcohol and subsequent reaction with thiourea. This guide aims to equip the reader with the requisite knowledge to select and execute the most appropriate synthetic strategy based on starting material availability, desired scale, and experimental constraints.

Introduction: The Significance of 3-(Mercaptomethyl)pyridine

3-(Mercaptomethyl)pyridine, also known as pyridin-3-ylmethanethiol, is a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries. Its structure, which incorporates a pyridine ring and a reactive thiol group, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The pyridine moiety can engage in various interactions with biological targets, while the mercaptomethyl group provides a nucleophilic handle for further molecular elaboration. This unique combination of features has led to its incorporation into compounds investigated for a variety of therapeutic applications.

This guide will explore the most prevalent and practical laboratory-scale syntheses of this important molecule, providing not just the protocols but also the scientific rationale behind the chosen reagents and conditions.

Synthesis Pathway I: From 3-Picolyl Chloride via Thioacetate Intermediate

This is arguably the most direct and widely employed route for the synthesis of 3-(mercaptomethyl)pyridine. It is a two-step process involving the initial formation of a stable thioacetate intermediate, followed by its deprotection to yield the final thiol.

Mechanistic Rationale

The core of this pathway lies in two fundamental organic transformations: a nucleophilic substitution (SN2) reaction, followed by a hydrolysis reaction. 3-Picolyl chloride hydrochloride is a reactive electrophile, and the benzylic-like position of the chloromethyl group is readily susceptible to nucleophilic attack. Potassium thioacetate serves as an excellent, odorless sulfur nucleophile.[1] The thioacetate intermediate is a stable, isolable solid that is less prone to oxidation than the final thiol, making it a convenient precursor for storage and purification. The final step is the hydrolysis of the thioester, which can be achieved under either acidic or basic conditions to liberate the free thiol.

Experimental Protocols

Step 1: Synthesis of S-(pyridin-3-ylmethyl) ethanethioate

-

Materials:

-

3-Picolyl chloride hydrochloride

-

Potassium thioacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a stirred solution of 3-picolyl chloride hydrochloride (1.0 eq) in anhydrous DMF (5-10 volumes), add potassium thioacetate (1.1 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford S-(pyridin-3-ylmethyl) ethanethioate as a pale yellow oil.

-

Step 2: Hydrolysis of S-(pyridin-3-ylmethyl) ethanethioate to 3-(mercaptomethyl)pyridine

-

Materials:

-

S-(pyridin-3-ylmethyl) ethanethioate

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

-

Procedure (Acidic Hydrolysis):

-

Dissolve S-(pyridin-3-ylmethyl) ethanethioate (1.0 eq) in methanol (10 volumes).

-

Add concentrated hydrochloric acid (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 15 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(mercaptomethyl)pyridine.

-

-

Procedure (Basic Hydrolysis):

-

Dissolve S-(pyridin-3-ylmethyl) ethanethioate (1.0 eq) in methanol (10 volumes).

-

Add a solution of sodium hydroxide (2.0 eq) in water (2 volumes).

-

Stir the mixture at room temperature for 1-2 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Workflow Diagram

Caption: Pathway I: From 3-Picolyl Chloride.

Synthesis Pathway II: From 3-Pyridinemethanol

3-Pyridinemethanol is another readily available and often more stable starting material. This pathway offers two primary branches: conversion to the corresponding halide followed by thioacetylation, or direct conversion to the thioacetate via a Mitsunobu reaction.

Variant A: Conversion to 3-Picolyl Chloride and Subsequent Thioacetylation

This variant essentially converges with Pathway I after the first step. The key is the efficient conversion of the primary alcohol to the corresponding chloride.

The transformation of a primary alcohol to an alkyl chloride can be achieved using various reagents, with thionyl chloride (SOCl₂) being a common and effective choice. The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts. This drives the reaction to completion.

Step 1: Synthesis of 3-Picolyl chloride hydrochloride from 3-Pyridinemethanol

-

Materials:

-

3-Pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Toluene or Dichloromethane (DCM)

-

-

Procedure:

-

To a stirred solution of 3-pyridinemethanol (1.0 eq) in toluene (10 volumes) at 0 °C, add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.

-

Cool the mixture to room temperature, and collect the precipitated solid by filtration.

-

Wash the solid with cold toluene and dry under vacuum to obtain 3-picolyl chloride hydrochloride.

-

Step 2: Synthesis of 3-(mercaptomethyl)pyridine

-

Follow the two-step procedure outlined in Pathway I, starting with the synthesized 3-picolyl chloride hydrochloride.

Variant B: Direct Thioacetylation via Mitsunobu Reaction

The Mitsunobu reaction provides an elegant and mild method for the direct conversion of a primary alcohol to a thioester with inversion of configuration (though not relevant for this achiral substrate).[2][3][4][5][6]

The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in-situ activation forms a good leaving group, which is then displaced by a suitable nucleophile. In this case, thioacetic acid acts as the nucleophile to form the S-(pyridin-3-ylmethyl) ethanethioate intermediate.[2][3][4][5][6]

Step 1: Mitsunobu Reaction of 3-Pyridinemethanol with Thioacetic Acid

-

Materials:

-

3-Pyridinemethanol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Thioacetic acid

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a stirred solution of 3-pyridinemethanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes) at 0 °C, add DIAD (1.5 eq) dropwise.

-

After stirring for 15 minutes, add thioacetic acid (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate S-(pyridin-3-ylmethyl) ethanethioate.

-

Step 2: Hydrolysis of S-(pyridin-3-ylmethyl) ethanethioate

-

Follow the hydrolysis procedure outlined in Pathway I.

Workflow Diagram

Caption: Pathway II: From 3-Pyridinemethanol.

Synthesis Pathway III: From 3-Pyridinemethanol via Thiourea

This classical method provides a direct route from an activated alcohol to a thiol, avoiding the isolation of a thioacetate intermediate.

Mechanistic Rationale

This pathway first involves the in-situ conversion of the alcohol to an alkyl bromide using hydrobromic acid. The resulting 3-picolyl bromide is then subjected to nucleophilic attack by thiourea.[7][8][9][10] Thiourea acts as a sulfur nucleophile, forming a stable S-alkylisothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the desired thiol and urea as a byproduct.[7][8][9][10]

Experimental Protocol

Step 1: Formation of S-(pyridin-3-ylmethyl)isothiouronium bromide

-

Materials:

-

3-Pyridinemethanol

-

48% Hydrobromic acid (HBr)

-

Thiourea

-

-

Procedure:

-

To 3-pyridinemethanol (1.0 eq), add 48% hydrobromic acid (2.5 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and add thiourea (1.1 eq).

-

Heat the mixture to reflux for an additional 8-12 hours.

-

Cool the reaction to room temperature, and collect the precipitated S-(pyridin-3-ylmethyl)isothiouronium bromide by filtration.

-

Step 2: Hydrolysis of the Isothiouronium Salt

-

Materials:

-

S-(pyridin-3-ylmethyl)isothiouronium bromide

-

Sodium hydroxide (NaOH)

-

-

Procedure:

-

Suspend the S-(pyridin-3-ylmethyl)isothiouronium bromide (1.0 eq) in water.

-

Add a solution of sodium hydroxide (3.0 eq) in water and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and extract with dichloromethane (3 x 20 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-(mercaptomethyl)pyridine.

-

Workflow Diagram

Caption: Pathway III: From 3-Pyridinemethanol via Thiourea.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway I (from 3-Picolyl Chloride) | Pathway II (from 3-Pyridinemethanol) | Pathway III (from 3-Pyridinemethanol) |

| Starting Material | 3-Picolyl chloride | 3-Pyridinemethanol | 3-Pyridinemethanol |

| Number of Steps | 2 | 2 (Variant B) or 3 (Variant A) | 2 (often one-pot) |

| Key Intermediates | S-(pyridin-3-ylmethyl) ethanethioate | 3-Picolyl chloride or S-(pyridin-3-ylmethyl) ethanethioate | S-(pyridin-3-ylmethyl)isothiouronium salt |

| Reagent Toxicity | Moderate (DMF) | High (DIAD, PPh₃) | Moderate (HBr) |

| Typical Overall Yield | Good to Excellent | Good | Moderate to Good |

| Scalability | Readily scalable | Mitsunobu variant can be challenging to scale | Good |

| Advantages | High yielding, reliable | Mild conditions (Mitsunobu) | Cost-effective reagents |

| Disadvantages | Starting material can be lachrymatory | Mitsunobu reagents are expensive and produce stoichiometric byproducts | Harsh reaction conditions (refluxing acid) |

Conclusion

The synthesis of 3-(mercaptomethyl)pyridine can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of the optimal route will be dictated by factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the laboratory's capabilities.

-

Pathway I is a robust and high-yielding method, particularly suitable when 3-picolyl chloride is readily available.

-

Pathway II offers a milder alternative, especially the Mitsunobu variant, for sensitive substrates, albeit at a higher reagent cost and with more challenging purification. The conversion of 3-pyridinemethanol to the chloride is a reliable alternative.

-

Pathway III represents a classic and cost-effective approach, though the harsh conditions may not be suitable for all substrates.

This guide provides the foundational knowledge and practical protocols for the synthesis of this important heterocyclic building block, empowering researchers to make informed decisions in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Video: Preparation and Reactions of Thiols [jove.com]

- 8. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 9. reddit.com [reddit.com]

- 10. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to 3-Pyridinemethanethiol: Synthesis, Safety, and Applications in Pharmaceutical Research

This guide provides a comprehensive technical overview of 3-Pyridinemethanethiol (CAS No. 17617-05-9), a versatile heterocyclic building block with significant applications in organic synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, a thorough analysis of its safety data sheet (SDS), and a discussion of its role in the synthesis of pharmaceutical compounds.

Core Molecular Attributes of this compound

This compound, also known as 3-(mercaptomethyl)pyridine, is an organic compound featuring a pyridine ring functionalized with a methylene-linked thiol group at the 3-position.[1] This unique combination of a basic aromatic heterocycle and a nucleophilic thiol endows it with a rich and useful reactivity profile. The presence of the thiol group allows for a variety of chemical transformations, including oxidation and nucleophilic substitution, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its ability to form metal complexes also opens avenues for its use in materials science.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value | Reference |

| CAS Number | 17617-05-9 | [1][2] |

| Molecular Formula | C6H7NS | [1][2][3] |

| Molecular Weight | 125.19 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 231.4 °C at 760 mmHg | [3] |

| Density | 1.107 g/cm³ | [3] |

| Solubility | Soluble in polar solvents like water and alcohols. | [1] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [2] |

Spectroscopic data is critical for the identification and characterization of this compound. While a complete, publicly available dataset is not readily found, typical spectral features can be predicted based on its structure. The 1H NMR spectrum would be expected to show characteristic signals for the pyridine ring protons and a singlet for the methylene protons adjacent to the thiol. The thiol proton itself may appear as a broad singlet. The 13C NMR spectrum would display distinct signals for the carbons of the pyridine ring and the methylene carbon. Infrared (FTIR) spectroscopy would likely reveal a characteristic S-H stretching vibration. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step process starting from the readily available 3-methylpyridine (3-picoline). The first step involves the chlorination of 3-methylpyridine to form 3-(chloromethyl)pyridine hydrochloride, a key intermediate. The second step is a nucleophilic substitution reaction where the chloride is displaced by a thiol group.

Step 1: Synthesis of 3-(chloromethyl)pyridine hydrochloride

This protocol is adapted from established methods for the chlorination of pyridyl carbinols and the synthesis of 3-(chloromethyl)pyridine hydrochloride from 3-methylpyridine.[4][5]

Materials:

-

3-Methylpyridine

-

Potassium permanganate

-

Methanol

-

Concentrated sulfuric acid

-

Sodium borohydride

-

Aluminum chloride

-

Thionyl chloride

-

Water

-

Hydrochloric acid

-

Tetrahydrofuran (THF)

-

Toluene

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Oxidation to 3-Pyridinecarboxylic Acid: In a flask, dissolve 3-methylpyridine in water. Heat the solution to 80°C and add potassium permanganate in portions, maintaining the temperature between 85-90°C. After the addition is complete, continue heating and stirring for 30 minutes. Monitor the reaction by TLC. Once complete, cool the reaction mixture and acidify with 2M hydrochloric acid to a pH of 3. Filter the precipitate to obtain 3-pyridinecarboxylic acid.[4][5]

-

Esterification to Methyl 3-Pyridinecarboxylate: React the 3-pyridinecarboxylic acid with methanol in the presence of concentrated sulfuric acid to form methyl 3-pyridinecarboxylate.[4][5]

-

Reduction to 3-Pyridinemethanol: Dissolve the methyl 3-pyridinecarboxylate in a mixture of THF and toluene. Add sodium borohydride and aluminum chloride and continue the reaction for 3-4 hours, monitoring by TLC. Upon completion, the product is 3-pyridinemethanol.[4]

-

Chlorination to 3-(chloromethyl)pyridine hydrochloride: React the 3-pyridinemethanol with thionyl chloride in a suitable solvent. The reaction yields the target intermediate, 3-(chloromethyl)pyridine hydrochloride.[4][5]

Step 2: Synthesis of this compound from 3-(chloromethyl)pyridine hydrochloride

Materials:

-

3-(chloromethyl)pyridine hydrochloride

-

Sodium hydrosulfide (NaSH) or Thiourea

-

Ethanol or Methanol

-

Sodium hydroxide (if using thiourea)

-

Water

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

Procedure:

-

Nucleophilic Substitution: In a round-bottom flask, dissolve 3-(chloromethyl)pyridine hydrochloride in ethanol. Add a solution of sodium hydrosulfide in ethanol dropwise at room temperature. Stir the reaction mixture for several hours or overnight. Monitor the reaction progress by TLC.

-

Work-up and Extraction: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether or dichloromethane.

-

Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.

-

Purification (Optional): The crude product can be purified by vacuum distillation or column chromatography if necessary.

Caption: Synthetic pathway for this compound.

In-depth Safety and Handling Analysis

The safe handling of this compound is of paramount importance in a research setting. The following is a detailed analysis of its Safety Data Sheet (SDS).

Hazard Identification

-

GHS Pictogram: Exclamation Mark (GHS07)[3]

-

Signal Word: Warning[3]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

Expert Interpretation: The hazard profile indicates that this compound is a moderately toxic compound with irritant properties. The primary routes of exposure are ingestion, skin contact, and inhalation. The "harmful" classification warrants careful handling to avoid any direct contact. The respiratory irritation potential necessitates the use of this chemical in a well-ventilated area, preferably a fume hood.

First-Aid Measures

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.

Causality Behind First-Aid: The immediate removal from exposure is the first critical step. For skin and eye contact, copious rinsing with water is essential to dilute and remove the chemical. Seeking medical attention is advised due to its "harmful" classification, ensuring that any systemic effects are addressed.

Handling and Storage

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. Wash hands thoroughly after handling.[6]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. Recommended storage temperature is 2-8°C.[2]

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to mitigate inhalation risks.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (or other appropriate chemical-resistant gloves), and chemical safety goggles.

-

Dispensing: Use a calibrated pipette or syringe for transferring the liquid to minimize spills.

-

Waste Disposal: Dispose of waste in a designated, labeled container for halogenated organic waste.

-

Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit available that is appropriate for organic liquids.

Caption: A self-validating workflow for the safe handling of this compound.

Applications in Drug Development: The Case of Omeprazole Analogues

The pyridine ring is a common scaffold in many pharmaceutical compounds due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. This compound serves as a key building block in the synthesis of various biologically active molecules, a prime example being analogues of the proton pump inhibitor, omeprazole.

Omeprazole and its analogues are used to treat acid-related gastrointestinal disorders. Their mechanism of action involves the inhibition of the H+/K+-ATPase in the stomach. The core structure of these drugs consists of a substituted benzimidazole ring linked to a pyridine ring via a methylsulfinyl group.

The synthesis of omeprazole analogues often involves the coupling of a mercaptobenzimidazole with a functionalized pyridine derivative.[7] this compound can be utilized in the synthesis of such analogues where the pyridinylmethylthio moiety is a key structural feature. The thiol group of this compound acts as a nucleophile, displacing a leaving group on a substituted benzimidazole ring to form the thioether precursor to the final drug.

Reaction Mechanism: Thioether Formation

The formation of the thioether linkage is a classic example of a nucleophilic substitution reaction. The thiol is typically deprotonated with a base to form the more nucleophilic thiolate anion, which then attacks the electrophilic carbon on the benzimidazole derivative.

References

- 1. CAS 17617-05-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 17617-05-9|this compound|BLD Pharm [bldpharm.com]

- 3. americanelements.com [americanelements.com]

- 4. Page loading... [guidechem.com]

- 5. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Importance of 3-Pyridylmethanethiol

An In-depth Technical Guide to 3-Pyridylmethanethiol

Abstract: This technical guide offers a comprehensive examination of 3-pyridylmethanethiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, detail its synthesis and reactivity profile, and discuss its applications, with a particular focus on its role in drug development. This document is structured to provide researchers, scientists, and drug development professionals with an expert-level, actionable understanding of this versatile molecule.

3-Pyridylmethanethiol, also known as 3-(mercaptomethyl)pyridine, is a bifunctional organic molecule that strategically combines the aromatic and electronic properties of a pyridine ring with the potent nucleophilicity and redox activity of a thiol group. This unique structural arrangement makes it a highly valuable building block in synthetic organic chemistry and a key pharmacophore in numerous biologically active agents. Its capacity to function as a strong nucleophile, a chelating ligand for metal ions, and a precursor to a variety of sulfur-containing functional groups forms the basis of its broad utility. A deep understanding of its fundamental properties is therefore essential for its effective application in advanced research and development projects.

Physicochemical Properties: A Quantitative Overview

The physical and chemical characteristics of 3-pyridylmethanethiol are critical determinants of its behavior in chemical reactions and biological systems. A summary of these properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NS | [1][2] |

| Molecular Weight | 125.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 121 °C (at 13-15 Torr) | [1][2] |

| Density | ~1.107 g/cm³ | [1][2] |

| pKa (predicted) | Thiol (S-H): ~8.8 | [1][2] |

| Flash Point | 93.7 °C | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; sparingly soluble in water. | [1] |

Expert Insight: The dual pKa nature of this molecule is fundamental to its function. The pyridine nitrogen has a pKa of approximately 5.2 (for its conjugate acid, the pyridinium ion), while the thiol group has a predicted pKa of around 8.8[1][2]. This has profound implications: at a physiological pH of 7.4, the pyridine ring is predominantly in its neutral, non-protonated state, able to participate in hydrogen bonding or coordination. The thiol group exists primarily in its protonated (-SH) form, but a small, highly reactive fraction will be deprotonated to the thiolate anion (-S⁻). This pH-dependent equilibrium is a critical factor in its mechanism of action as an enzyme inhibitor and its reactivity as a nucleophile in synthesis.

Synthesis and Reactivity Profile

Synthetic Routes

While various methods exist, a robust and common laboratory-scale synthesis of 3-pyridylmethanethiol proceeds from 3-(chloromethyl)pyridine via a Bunte salt intermediate. This approach is favored for its reliability and avoidance of handling large quantities of volatile thiols.

Workflow: Synthesis via Bunte Salt Intermediate

Caption: Synthesis of 3-pyridylmethanethiol via Bunte salt formation and subsequent hydrolysis.

Experimental Protocol: Synthesis from 3-(Chloromethyl)pyridine

-

Bunte Salt Formation: 3-(Chloromethyl)pyridine hydrochloride is dissolved in an aqueous ethanol solution. An equimolar amount of sodium thiosulfate is added, and the mixture is heated to reflux for 3-5 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture to room temperature, a strong acid, such as concentrated hydrochloric acid, is added. The mixture is then heated to reflux for an additional 2-3 hours to facilitate the hydrolysis of the Bunte salt intermediate.

-

Isolation and Purification: The reaction mixture is cooled and carefully neutralized with a suitable base (e.g., aqueous sodium bicarbonate). The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure 3-pyridylmethanethiol.

Trustworthiness: This protocol represents a self-validating system. The formation of the Bunte salt, which is often a stable solid, provides a checkpoint for purification. Its successful hydrolysis, confirmed by analytical methods like NMR, ensures the final product's identity, minimizing the carryover of unreacted starting materials or side products common in other thiolation methods.

Key Chemical Reactions

The reactivity of 3-pyridylmethanethiol is governed by the interplay between its thiol and pyridine functionalities.

-

Oxidation: The thiol group is readily oxidized. Mild oxidizing agents or atmospheric oxygen can lead to the formation of the corresponding disulfide, di(3-pyridylmethyl) disulfide. Stronger oxidizing agents, such as hydrogen peroxide or potassium permanganate, can oxidize the thiol further to a sulfonic acid[3].

-

S-Alkylation: In the presence of a base, the thiol is deprotonated to form a potent thiolate nucleophile. This anion readily reacts with alkyl halides and other electrophiles in an S_N2 reaction to form stable thioether derivatives. This is a primary method for incorporating the 3-pyridylmethanethiol scaffold into larger molecular structures[4].

-

Coordination Chemistry: Both the lone pair on the pyridine nitrogen and the sulfur atom can act as electron donors, making 3-pyridylmethanethiol an effective bidentate or bridging ligand for a wide range of transition metals.

Logical Relationship: Reactivity Pathways

Caption: Principal reaction pathways available to 3-pyridylmethanethiol.

Applications in Drug Development and Research

The unique electronic and structural characteristics of 3-pyridylmethanethiol make it a privileged scaffold in medicinal chemistry.

-

Metalloenzyme Inhibition: The thiol group is an excellent zinc-binding group (ZBG). It can coordinate to the zinc ion within the active site of metalloenzymes, leading to potent inhibition. This principle is widely used in the design of inhibitors for matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are important targets in cancer therapy. The adjacent pyridine ring can be strategically positioned to form additional, affinity-enhancing interactions with the enzyme's active site residues.

-

Radioprotective Agents: Thiol-containing compounds are known radical scavengers due to the relative weakness of the S-H bond. This property allows them to neutralize reactive oxygen species (ROS) generated by ionizing radiation, thereby protecting biological tissues from damage.

-

Synthetic Building Block: Beyond direct applications, it serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents, where the thiol provides a handle for further functionalization[5].

Analytical Characterization

The identity and purity of 3-pyridylmethanethiol are routinely confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct regions. The aromatic protons on the pyridine ring will appear as complex multiplets between δ 7.0-8.5 ppm. A sharp singlet corresponding to the methylene protons (-CH₂-) will be observed around δ 3.7 ppm. Finally, a broad singlet for the thiol proton (-SH) will appear between δ 1.5-2.0 ppm; this peak will disappear upon shaking the sample with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring in the aromatic region (δ 120-150 ppm) and a signal for the aliphatic methylene carbon (-CH₂-) further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a weak but sharp absorption band around 2550-2600 cm⁻¹ corresponding to the S-H stretch. Strong absorptions for the aromatic C=C and C=N stretching vibrations of the pyridine ring will be visible in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The electron impact mass spectrum should show a molecular ion (M⁺) peak at an m/z value of 125, corresponding to the molecular weight of the compound.

Safety, Handling, and Storage

Safety Precautions: 3-Pyridylmethanethiol possesses a powerful and unpleasant odor characteristic of thiols. It is an irritant to the skin, eyes, and respiratory tract[6]. All handling must be conducted within a certified chemical fume hood. Mandatory personal protective equipment (PPE) includes nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.

Storage: This compound is susceptible to air oxidation. To ensure its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration in a dark bottle is recommended to minimize degradation.

Conclusion

3-Pyridylmethanethiol is a synthetically versatile and pharmacologically relevant molecule. Its value is derived from the synergistic interplay of its pyridine and thiol moieties, which provides a platform for diverse chemical transformations and targeted biological interactions. A comprehensive grasp of its physicochemical properties, reactivity, and proper handling, as outlined in this guide, is indispensable for scientists aiming to harness its full potential in their research and development activities.

References

Unlocking Surface Chemistry: The Electrochemical Behavior of Pyridine-Terminated Organothiols

An In-Depth Technical Guide

This guide provides a comprehensive exploration of the electrochemical properties and behaviors of pyridine-terminated organothiol self-assembled monolayers (SAMs). Moving beyond a simple recitation of facts, we delve into the causal relationships that govern experimental design, data interpretation, and practical application. This document is intended for researchers, materials scientists, and drug development professionals who leverage functionalized surfaces for sensing, catalysis, and molecular electronics.

The Strategic Importance of the Pyridine Terminus

Pyridine-terminated organothiols represent a uniquely versatile class of molecules for surface functionalization. Their strategic value arises from the confluence of two key chemical moieties: the sulfur headgroup and the terminal pyridine ring.

-

The Thiol Anchor: The thiol (-SH) group exhibits a strong, quasi-covalent affinity for gold surfaces, leading to the spontaneous formation of highly ordered, self-assembled monolayers (SAMs). This robust anchoring mechanism is the foundation for creating stable and reproducible functional interfaces.

-

The Pyridine Interface: The terminal pyridine ring is the functional core of the interface. Its nitrogen atom possesses a lone pair of electrons, making it an excellent coordination site for metal ions and a proton-acceptor.[1] This pH-responsive basicity allows for dynamic control over the surface's charge and chemical reactivity, a feature central to its electrochemical behavior.

This combination enables the creation of intelligent surfaces that can interact with their environment in predictable ways, serving as platforms for biosensors, controlled electrodeposition, and fundamental studies of electron transfer.[2][3][4][5]

Crafting the Interface: Synthesis and Self-Assembly

The quality of the SAM is paramount to achieving reproducible electrochemical results. The structure of the organothiol and the conditions of monolayer formation dictate the packing density, orientation, and defectivity of the final surface.

Molecular Design and Synthesis

A typical pyridine-terminated organothiol consists of the pyridine head, a spacer (often incorporating alkyl chains and phenyl rings), and the thiol tail. The synthesis often involves multi-step organic reactions to link these components. While numerous synthetic routes exist, a common strategy involves nucleophilic substitution or cross-coupling reactions to build the molecular backbone.[6][7][8]

The Critical Process of Self-Assembly

The formation of a highly ordered and densely packed SAM is not a trivial process. It is a thermodynamically driven self-organization that is highly sensitive to experimental conditions.

Causality in Solvent Selection: The choice of solvent is a critical parameter. While ethanol is a common solvent for alkanethiols, its use with some pyridine-terminated thiols can lead to substantial corrosion of the gold substrate.[9][10] In contrast, solvents like acetonitrile or a KOH/ethanol mixture promote the formation of highly ordered, densely packed monolayers without significant surface damage.[9][10] This is attributed to the different solvation and surface interaction energies that either favor controlled assembly or aggressive etching.

Structural Impact on Packing: The molecular structure itself has a profound influence on the final SAM architecture. Studies using Scanning Tunneling Microscopy (STM) and other surface-sensitive techniques have revealed that:

-

Organothiols with an odd number of methylene units in the spacer chain tend to form smaller, more compact unit cells (e.g., (2√3 × √3)R30°) and exhibit superior barrier properties against ion penetration.[9][10][11][12][13][14]

-

Molecules with an even number of methylene spacers often adopt larger, more complex unit cells.[13][15][16]

This "odd-even" effect is a direct consequence of the conformational constraints on the alkyl chain, which alters the optimal tilt angle and intermolecular interactions of the aromatic portions of the molecules.[15]

Experimental Protocol: SAM Formation on Au(111)

This protocol outlines a self-validating workflow for producing high-quality pyridine-terminated SAMs.

-

Substrate Preparation (The Foundation): a. Obtain Au(111) on mica or a similar substrate. b. Anneal the substrate using a hydrogen flame until it glows orange-red, then allow it to cool in an inert atmosphere. This procedure yields large, atomically flat terraces. c. Validation Step: Immediately characterize the clean substrate with cyclic voltammetry in a suitable electrolyte (e.g., 0.1 M H₂SO₄). The CV should exhibit the characteristic peaks for gold oxide formation and reduction on a clean Au(111) surface.[17] The absence of extraneous peaks confirms surface cleanliness.

-

Solution Preparation: a. Prepare a 0.1 mM to 1.0 mM solution of the desired pyridine-terminated organothiol in anhydrous acetonitrile.[9] The use of an anhydrous solvent is crucial to minimize water- and oxygen-related defects.

-

Self-Assembly: a. Immerse the freshly annealed and validated Au(111) substrate into the thiol solution immediately after preparation. b. Allow the self-assembly to proceed in a sealed, dark environment for 18-24 hours at room temperature to ensure thermodynamic equilibrium is reached.

-

Post-Assembly Cleaning: a. Remove the substrate from the solution. b. Rinse thoroughly with pure acetonitrile to remove any physisorbed molecules. c. Dry the surface under a gentle stream of inert gas (e.g., nitrogen or argon).

-

Final Validation: a. The functionalized electrode is now ready for electrochemical characterization. An initial CV scan in a non-reactive electrolyte can confirm the presence of the monolayer by observing the suppression of the gold oxide formation peaks.

Diagram: SAM Formation Workflow

Caption: Workflow for preparing a validated pyridine-terminated SAM.

Probing the Interface: Core Electrochemical Techniques

The electrochemical behavior of the functionalized surface is interrogated primarily through Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). These techniques, when used in concert, provide a powerful picture of the monolayer's stability, barrier properties, and charge transfer kinetics.[11][18]

Cyclic Voltammetry (CV)

CV is a potential sweep method that provides a wealth of information from the resulting current-voltage plot.[18]

-

Assessing Film Integrity: A well-formed, densely packed SAM acts as a barrier to the electrolyte, suppressing the characteristic redox features of the underlying gold electrode. The degree of suppression of the gold oxide wave is a direct qualitative indicator of monolayer quality.[18]

-

Probing Stability: By sweeping the potential to negative (cathodic) values, one can induce the reductive desorption of the thiol monolayer from the gold surface. The potential at which this desorption occurs is a measure of the SAM's stability. Pyridine-terminated SAMs with aromatic backbones often exhibit complex, multi-wave desorption peaks, indicating an unusual desorption process compared to simple alkanethiols.[11][12][14]

-

Investigating Redox Activity: If a redox-active species is present in the solution (e.g., [Fe(CN)₆]³⁻/⁴⁻) or attached to the monolayer, CV can be used to study the electron transfer process. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics.[18]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the frequency-dependent impedance of the electrode-electrolyte interface.[19] It is exceptionally sensitive to the dielectric and resistive properties of the SAM.

The data is typically modeled using an equivalent electrical circuit, such as the Randles circuit, which separates the contributions of the solution resistance (R_s), the charge-transfer resistance (R_ct), and the double-layer capacitance (often replaced by a constant phase element, CPE, for real surfaces).[20][21]

-

Quantifying Barrier Properties: The charge-transfer resistance (R_ct) is a key parameter derived from EIS. It quantifies the resistance of the monolayer to the flow of charge (i.e., electron transfer) for a redox probe in solution. A high R_ct value indicates a well-packed, insulating monolayer with excellent barrier properties. For example, R_ct values for bare gold are very low, while a well-formed SAM can increase this value by several orders of magnitude.[20]

-

Detecting Defects: The CPE value is related to the interfacial capacitance. Defects or pinholes in the monolayer allow the electrolyte to approach the electrode surface, increasing the capacitance.[18] Thus, monitoring changes in both R_ct and CPE provides a quantitative measure of the SAM's integrity.

Diagram: Electrochemical Analysis Workflow

References

- 1. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pages.mtu.edu [pages.mtu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine synthesis [organic-chemistry.org]

- 8. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Self-assembly of a pyridine-terminated thiol monolayer on Au(111) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Electrochemical investigations on stability and protonation behavior of pyridine-terminated aromatic self-assembled monolayers. | Semantic Scholar [semanticscholar.org]

- 13. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Electrochemical Impedance Spectroscopy | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

Reactivity of the thiol group in 3-Pyridinemethanethiol

An In-Depth Technical Guide to the Reactivity of the Thiol Group in 3-Pyridinemethanethiol

Abstract

This compound, also known as 3-(mercaptomethyl)pyridine, is a versatile organosulfur compound featuring a nucleophilic thiol group attached to a pyridine ring via a methylene bridge.[1] This unique structure, which combines the reactivity of a primary thiol with the electronic and coordinating properties of a pyridine ring, makes it a valuable reagent in diverse fields, from organic synthesis to materials science and bioconjugation. This guide provides an in-depth analysis of the thiol group's reactivity in this compound, grounded in fundamental chemical principles and supported by practical, field-proven protocols. We will explore the key factors governing its reactivity—acidity, nucleophilicity, and redox potential—and detail its participation in cornerstone reactions such as S-alkylation, disulfide formation, and Michael additions. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding and a practical framework for utilizing this compound's full potential.

Foundational Principles of Thiol Reactivity

The chemical behavior of this compound is fundamentally dictated by the properties of its sulfhydryl (-SH) group. Unlike its alcohol analog, the thiol group exhibits distinct acidity, superior nucleophilicity in its anionic form, and a susceptibility to oxidation.

Acidity and Thiolate Anion Formation

The reactivity of a thiol is intrinsically linked to its acidity, or pKa. The pKa of the thiol proton in this compound is predicted to be approximately 8.79.[2] This is significantly more acidic than a typical alcohol. The acidity stems from the larger size and greater polarizability of the sulfur atom compared to oxygen, which allows for better stabilization of the negative charge in the resulting conjugate base, the thiolate anion (RS⁻).[3]

The formation of this highly reactive thiolate anion is pH-dependent. In solutions where the pH is near or above the thiol's pKa, the equilibrium shifts towards deprotonation, substantially increasing the concentration of the thiolate. This is a critical experimental parameter; controlling the pH is the primary means of modulating the thiol's nucleophilic strength. For instance, in the presence of a suitable base, the thiol is readily deprotonated, generating the thiolate which is a much more potent nucleophile than the neutral thiol.[4]

Caption: Equilibrium between the neutral thiol and the highly nucleophilic thiolate anion.

Nucleophilicity and Steric Considerations

The thiolate anion is an excellent nucleophile due to the high polarizability and energy of the sulfur atom's valence electrons.[3][4] In this compound, the thiol is primary, meaning the sulfur atom is bonded to a carbon that is bonded to only one other carbon. This structural feature minimizes steric hindrance around the reactive center, making it highly accessible to a wide range of electrophiles.[3] This contrasts with secondary or tertiary thiols, where bulky substituents can impede reactivity.

Oxidation-Reduction Potential

A hallmark of thiol chemistry is the propensity for oxidation. Thiols can be readily oxidized to form disulfide bonds (RSSR).[3][5] This reaction is central to its role in forming stable crosslinks, a process exploited in peptide chemistry and materials science. The oxidation can be initiated by mild oxidizing agents, molecular oxygen (especially at basic pH), or through thiol-disulfide exchange reactions.[6] This redox activity is a double-edged sword; while useful for forming disulfide bridges, it also means that unwanted oxidation can be a significant side reaction during synthesis if not properly controlled, necessitating the use of inert atmospheres or reducing agents for storage and handling.

Core Reactions of the Thiol Group

The foundational principles of acidity, nucleophilicity, and redox potential manifest in several key classes of reactions for this compound.

S-Alkylation

S-alkylation is a robust and widely used reaction for forming stable carbon-sulfur bonds. The thiolate anion acts as a potent nucleophile, attacking an electrophilic carbon center (e.g., on an alkyl halide) in a classic SN2 reaction.[1][4]

Caption: S-Alkylation of this compound via an SN2 mechanism.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base (e.g., K₂CO₃, DBU) is chosen to deprotonate the thiol without competing in the alkylation reaction. The choice of base strength should be guided by the thiol's pKa to ensure sufficient thiolate formation without promoting side reactions of the electrophile.

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal. They effectively solvate the cation of the base but do not solvate the thiolate anion excessively, leaving its nucleophilicity high. Protic solvents are generally avoided as they can protonate the thiolate, reducing its reactivity.

-

Electrophile: Primary alkyl halides are excellent substrates. Secondary and tertiary halides are more prone to elimination side reactions (E2), especially with a strong base.

Protocol 2.1: Synthesis of a Benzyl Thioether

Objective: To synthesize S-benzyl-3-pyridinemethanethiol via S-alkylation.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Under an inert atmosphere (N₂ or Ar), add this compound to a round-bottom flask containing anhydrous DMF.

-

Add anhydrous K₂CO₃ to the solution. Stir the suspension at room temperature for 30 minutes. The base facilitates the in-situ formation of the thiolate.

-

Slowly add benzyl bromide to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure thioether.

Disulfide Bond Formation

The oxidation of two thiol molecules to form a disulfide is a cornerstone reaction, particularly relevant in peptide chemistry and the formation of self-assembled monolayers.[5][7] This can be achieved through air oxidation, which is often slow and base-catalyzed, or more controllably with mild oxidizing agents like iodine (I₂) or hydrogen peroxide (H₂O₂).[8]

Caption: Oxidation of this compound to its corresponding disulfide.

Causality Behind Experimental Choices:

-

pH Control: Air oxidation is significantly faster at pH > 8, where the concentration of the reactive thiolate is higher. For controlled laboratory synthesis, buffered conditions are often used.

-

Oxidant Choice: For clean and rapid conversion, a stoichiometric amount of a mild oxidant like I₂ in methanol is effective. H₂O₂ can also be used, but over-oxidation to sulfonic acids is a risk if conditions are not carefully controlled. Thiol-disulfide interchange is another strategy for forming unsymmetrical disulfides.[6]

Protocol 2.2: Synthesis of Bis(3-pyridinylmethyl) Disulfide

Objective: To synthesize the symmetrical disulfide of this compound via iodine-mediated oxidation.

Materials:

-

This compound (1.0 eq)

-

Iodine (I₂) (0.5 eq)

-

Methanol (MeOH)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve this compound in methanol in an Erlenmeyer flask.

-

Prepare a solution of iodine in methanol.

-

Slowly add the iodine solution dropwise to the thiol solution with stirring. The deep brown color of the iodine will disappear as it is consumed.

-

Continue addition until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine and complete consumption of the thiol.

-

Quench the excess iodine by adding a few drops of saturated Na₂S₂O₃ solution until the mixture is colorless.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude disulfide product, which can be further purified if necessary.

Thiol-Michael Addition

The thiol-Michael addition is a conjugate addition reaction where the thiolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), such as a maleimide or an acrylate.[9][10] This reaction is highly efficient, often proceeds under mild, biocompatible conditions, and forms a stable thioether bond.[11]

References

- 1. CAS 17617-05-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Reversible Michael addition of thiols as a new tool for dynamic combinatorial chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Researcher's In-depth Guide to the Safe Handling of Pyridylmethanethiol

This technical guide provides a comprehensive framework for the safe handling of pyridylmethanethiol, a reagent of increasing significance in contemporary research and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document offers an in-depth analysis of the compound's hazard profile, detailed protocols for its safe use, and emergency preparedness guidelines. By grounding our recommendations in established scientific principles and authoritative safety data, we aim to foster a culture of safety and precision in the laboratory.

The Chemical and Toxicological Profile of Pyridylmethanethiol

A thorough understanding of a chemical's intrinsic properties is the foundation of its safe handling. Pyridylmethanethiol, a sulfur-containing organic compound, presents a unique set of characteristics that demand careful consideration.

Physicochemical Properties

Pyridylmethanethiol is typically a colorless to yellow liquid characterized by a pungent, sulfurous aroma.[1][2] This strong odor, a hallmark of thiols, serves as an immediate, albeit qualitative, warning of its presence. Key quantitative data for 2-pyridylmethanethiol are summarized below:

| Property | Value | Source |

| Molecular Weight | 125.19 g/mol | [3] |

| Boiling Point | 87-89 °C @ 10 Torr | [1] |

| Flash Point | 79.44 °C | [4] |

| Density | ~1.15 g/cm³ | [4] |

Toxicological Hazards

The primary hazards associated with pyridylmethanethiol are skin, eye, and respiratory irritation.[3][5] GHS hazard classifications consistently identify it as a skin irritant (H315), a serious eye irritant (H319), and a potential cause of respiratory irritation (H335).[3]

Animal studies on 2-pyridylmethanethiol have established a moderate level of acute toxicity, with an oral LD50 of 600 mg/kg in mice.[1] While chronic exposure data is limited, the known effects of thiols on the central nervous system and other organs necessitate a cautious approach to minimize all routes of exposure.

Chemical Reactivity

The thiol group in pyridylmethanethiol is susceptible to oxidation. Therefore, it should be stored under an inert atmosphere and away from oxidizing agents to prevent the formation of disulfides and other oxidation byproducts.[1] It is also flammable when exposed to an open flame, and its combustion produces toxic fumes of nitrogen and sulfur oxides.[1]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for handling pyridylmethanethiol relies on a combination of engineering controls to contain the hazard at its source and personal protective equipment (PPE) to protect the individual.

The Primacy of Ventilated Enclosures

All manipulations of pyridylmethanethiol, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. This is the most critical engineering control to prevent the inhalation of its vapors. For operations with a higher risk of aerosolization, the use of a glovebox should be considered.

A Comprehensive Personal Protective Equipment (PPE) Regimen

The selection of appropriate PPE is paramount to prevent dermal and ocular exposure. The following table outlines the recommended PPE for handling pyridylmethanethiol:

| PPE Component | Specifications and Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended as an additional precaution against permeation. |

| Eye and Face Protection | Chemical splash goggles are essential. For larger-scale operations or when there is a significant splash risk, a full-face shield should be worn in conjunction with goggles. |